Cas no 2229272-23-3 (2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine)

2,2,2-Trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a fluorinated tetrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a trifluoroethylamine moiety with a tetrazole ring, offering unique electronic and steric properties that may enhance binding affinity and metabolic stability in bioactive compounds. The trifluoromethyl group contributes to increased lipophilicity and improved bioavailability, while the tetrazole ring serves as a bioisostere for carboxylic acids, enabling versatile interactions in molecular design. This compound is particularly valuable for medicinal chemistry applications, where its structural features can be leveraged to optimize drug candidates. High purity and well-characterized synthesis routes ensure reliability for research and development purposes.
2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine structure
2229272-23-3 structure
Product Name:2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
CAS No:2229272-23-3
MF:C3H4F3N5
MW:167.092569351196
CID:5838304
PubChem ID:165698705
Update Time:2025-06-13

2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
    • 2229272-23-3
    • EN300-1951260
    • Inchi: 1S/C3H4F3N5/c4-3(5,6)1(7)2-8-10-11-9-2/h1H,7H2,(H,8,9,10,11)
    • InChI Key: WPNBZFUMQGTHII-UHFFFAOYSA-N
    • SMILES: FC(C(C1N=NNN=1)N)(F)F

Computed Properties

  • Exact Mass: 167.04187964g/mol
  • Monoisotopic Mass: 167.04187964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 80.5Ų

2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine Pricemore >>

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Additional information on 2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

Recent Advances in the Study of 2,2,2-Trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine (CAS: 2229272-23-3)

The compound 2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine (CAS: 2229272-23-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the versatility of 2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine as a building block in the synthesis of novel heterocyclic compounds. The presence of both a trifluoromethyl group and a tetrazole ring in its structure imparts unique physicochemical properties, such as enhanced metabolic stability and improved binding affinity to biological targets. These characteristics make it a promising candidate for the development of new pharmaceuticals, particularly in the areas of central nervous system (CNS) disorders and infectious diseases.

One of the key advancements in the study of this compound is its application in the design of enzyme inhibitors. Researchers have demonstrated that derivatives of 2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can selectively inhibit specific enzymes involved in disease pathways. For instance, recent in vitro studies have shown potent inhibitory activity against certain kinases and proteases, suggesting potential applications in cancer therapy and antiviral drug development. The compound's ability to modulate enzyme activity while maintaining low cytotoxicity is a significant advantage in drug design.

In addition to its biological applications, the synthetic routes to 2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine have been optimized in recent years. Novel catalytic methods and green chemistry approaches have been developed to improve the yield and purity of the compound. These advancements have facilitated its broader use in medicinal chemistry research and have reduced the environmental impact of its production.

Looking ahead, the potential of 2,2,2-trifluoro-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine in drug discovery appears promising. Ongoing research is exploring its use in combination therapies and as a scaffold for the development of multifunctional drugs. Furthermore, computational studies are being conducted to predict its interactions with various biological targets, which could accelerate the identification of new therapeutic applications. As the understanding of this compound's properties and mechanisms of action continues to grow, it is expected to play an increasingly important role in the development of next-generation pharmaceuticals.

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